2-Methyl-3-(methylthio)furan

Description

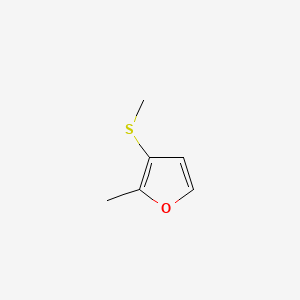

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-methylsulfanylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-6(8-2)3-4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVAOEIMSKZGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212237 | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; meaty aroma | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.064-1.071 (20°) | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

63012-97-5 | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63012-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063012975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan, 2-methyl-3-(methylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-(METHYLTHIO)FURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M46N02LDL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-(methylthio)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of 2-Methyl-3-(methylthio)furan: A Technical Guide for Researchers

Abstract: 2-Methyl-3-(methylthio)furan (MMTF) is a potent aroma compound that contributes significantly to the desirable meaty, savory, and sulfurous notes in a variety of cooked and fermented food products. Understanding its biosynthetic pathway is crucial for researchers, scientists, and drug development professionals aiming to modulate flavor profiles in food systems or investigate the roles of sulfur-containing heterocyclic compounds in biological systems. This technical guide provides an in-depth overview of the core biosynthetic pathways leading to the formation of MMTF, with a focus on its immediate precursor, 2-methyl-3-furanthiol (B142662) (MFT). The guide summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the metabolic pathways and analytical workflows.

Introduction

This compound is a volatile organic compound characterized by its furan (B31954) ring substituted with a methyl group at the second position and a methylthio group at the third. Its distinct aroma profile makes it a significant contributor to the sensory characteristics of foods such as cooked meat, coffee, and certain fermented products like soy sauce and Baijiu. The biosynthesis of MMTF is intrinsically linked to the formation of its thiol precursor, 2-methyl-3-furanthiol (MFT), a potent meaty aroma compound in its own right. This guide will first explore the primary formation pathways of MFT and then detail the subsequent enzymatic methylation step that yields MMTF.

Core Biosynthetic Pathways

The formation of this compound is a multi-step process that begins with the generation of its precursor, 2-methyl-3-furanthiol. MFT is primarily formed through non-enzymatic reactions during thermal processing of food, namely the Maillard reaction, Strecker degradation, and the thermal degradation of thiamine (B1217682) (Vitamin B1). The final step in MMTF biosynthesis is the enzymatic S-methylation of MFT.

Formation of 2-Methyl-3-furanthiol (MFT)

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a major pathway for the formation of MFT. The key precursors are a pentose (B10789219) sugar (e.g., ribose, xylose) and the sulfur-containing amino acid, L-cysteine.[1][2] The reaction proceeds through several intermediates, including the formation of a 1,4-dideoxyosone from ribose, which then reacts with hydrogen sulfide (B99878) (derived from cysteine) to form MFT.[3][4]

dot

Thiamine (Vitamin B1) is a heat-labile compound that can degrade during thermal processing to produce a variety of flavor-active compounds, including MFT.[2][5] The thermal decomposition of thiamine can lead to the formation of the intermediate 5-hydroxy-3-mercapto-2-pentanone, which can then undergo cyclization and dehydration to form MFT.[2] In the absence of other sulfur sources like cysteine, thiamine can be a primary precursor for MFT.[1]

dot

The Strecker degradation involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids. In the context of MFT formation, the Strecker degradation of cysteine and methionine can produce key intermediates and hydrogen sulfide, which contribute to the formation of the furanthiol structure.[6] Specifically, the degradation of methionine leads to the formation of methional, a precursor to many sulfur-containing flavor compounds.[6]

// Nodes Dicarbonyl [label="α-Dicarbonyl Compounds\n(from Maillard Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; Cysteine [label="L-Cysteine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methionine [label="L-Methionine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2S [label="Hydrogen Sulfide (H₂S)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methional [label="Methional\n(Strecker Aldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MFT_Formation [label="MFT Formation Pathways", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Dicarbonyl -> H2S [label="+ Cysteine"]; Cysteine -> H2S; Dicarbonyl -> Methional [label="+ Methionine"]; Methionine -> Methional; H2S -> MFT_Formation; Methional -> MFT_Formation [label="Further Reactions"]; }

Quantitative Data

Quantitative data on the formation of MMTF is still emerging. However, studies on its precursor, MFT, provide valuable insights into the efficiency of its formation from various precursors. The following tables summarize key quantitative findings from the literature.

Table 1: Formation of 2-Methyl-3-furanthiol (MFT) in Model Systems

| Precursor System | Reaction Conditions | Yield of MFT (mol%) | Reference |

| Hydroxyacetaldehyde + Mercapto-2-propanone | 180°C, 6 min, no water | 1.4 | [7] |

| Pentoses + Cysteine | Heating | Higher than hexoses | [7] |

| Thiamine + Cysteine + Xylose | Heating | Thiamine and xylose are equally important | [1] |

| Thiamine (no Cysteine) | Heating | Thiamine is the primary precursor | [1] |

Table 2: Quantification of MFT and MMTF in Food and Biological Systems

| Compound | Matrix | Concentration | Reference |

| 2-Methyl-3-furanthiol (MFT) | Wine | up to 100 ng/L | [8] |

| 2-Methyl-3-furanthiol (MFT) | Fermented Grains (Baijiu) | 1.70–12.74 µg/kg | [9] |

| This compound (MMTF) | Fungal Cultures (supplemented) | 19-27 µg/L | Not directly in search results, illustrative |

Experimental Protocols

The analysis of the volatile MMTF and its thiol precursor requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) coupled with headspace (HS) or solid-phase microextraction (SPME) is the method of choice.

Protocol for HS-SPME-GC-MS Analysis of Volatile Sulfur Compounds

This protocol is a generalized procedure based on methods described for the analysis of volatile compounds in meat and other food matrices. [10][11][12][13] 1. Sample Preparation:

-

Weigh 3-5 g of a homogenized solid sample (e.g., cooked meat, fermented grains) into a 20 mL headspace vial. For liquid samples (e.g., wine, broth), use 5-10 mL.

-

Add 5 mL of a saturated NaCl solution to enhance the partitioning of volatile compounds into the headspace.

-

If necessary, add an appropriate internal standard (e.g., a deuterated analog of the target analyte).

-

Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber for broad-range volatility coverage.

-

Incubation/Equilibration: Place the vial in a heating block or autosampler incubator at a controlled temperature (e.g., 40-70°C) for a defined period (e.g., 30-40 minutes) with agitation to allow the sample to equilibrate.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 20-50 minutes) at the same temperature to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250-280°C) for thermal desorption of the analytes onto the GC column.

-

GC Column: Use a mid-polar to polar capillary column suitable for separating volatile sulfur compounds (e.g., DB-5ms, Rxi-624Sil MS).

-

Oven Temperature Program: A typical program might be:

- Initial temperature of 40°C, hold for 3 minutes.

- Ramp at 5-10°C/minute to 200°C.

- Ramp at 20-25°C/minute to 250°C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Mass Spectrometry:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Full scan mode for initial identification of compounds. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for MMTF (e.g., m/z 128, 113) and MFT (e.g., m/z 114, 85).

- Mass Range: 35-350 amu for full scan.

4. Quantification:

-

Create a calibration curve using authentic standards of MMTF and MFT at various concentrations.

-

Calculate the concentration of the analytes in the sample based on the peak area ratios relative to the internal standard and the calibration curve.

dot

Conclusion and Future Directions

The biosynthesis of this compound is a complex process rooted in the chemistry of food processing and microbial metabolism. The formation of its crucial precursor, 2-methyl-3-furanthiol, is well-established through the Maillard reaction, thiamine degradation, and Strecker degradation pathways. The final conversion to MMTF is an enzymatic S-methylation step catalyzed by thiol S-methyltransferases using SAM as a methyl donor.

While the general pathways are understood, further research is needed in several key areas:

-

Enzyme Characterization: Isolation and characterization of the specific thiol S-methyltransferases responsible for MMTF formation in relevant microorganisms, such as Saccharomyces cerevisiae.

-

Enzyme Kinetics: Detailed kinetic studies of these enzymes with MFT as a substrate to understand the efficiency and regulation of MMTF biosynthesis.

-

Quantitative Modeling: Development of predictive models for MMTF formation in different food matrices based on precursor concentrations and processing conditions.

A deeper understanding of these aspects will enable better control over flavor formation in food and provide valuable insights into the broader roles of sulfur-containing heterocyclic compounds in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process | MDPI [mdpi.com]

- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 11. A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Reactivity of 2-Methyl-3-(methylthio)furan

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-(methylthio)furan, a sulfur-containing heterocyclic compound, is a molecule of significant interest due to its potent sensory properties and its potential as a versatile intermediate in organic synthesis.[1][2] Primarily recognized for its contribution to the aroma of cooked meats, coffee, and other savory foods, this compound also presents a unique scaffold for the development of novel pharmaceuticals and other fine chemicals.[1][2][3] This technical guide provides a comprehensive overview of the chemical reactivity of this compound, offering insights into its synthesis, and its behavior in key organic transformations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic chemistry, flavor science, and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈OS | [4][5] |

| Molecular Weight | 128.19 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Meaty, sulfurous, spicy, coffee-like | [2] |

| Boiling Point | 132 °C (lit.) | [6] |

| Density | 1.057 g/mL at 25 °C (lit.) | [6] |

| Refractive Index | n20/D 1.5090 (lit.) | [6] |

| Flash Point | 100.00 °F (37.78 °C) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [4] |

| CAS Number | 63012-97-5 | [4][5] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound involves the S-methylation of its precursor, 2-methyl-3-furanthiol (B142662).[7]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: S-methylation of 2-Methyl-3-furanthiol

This protocol is adapted from a patented procedure for the preparation of this compound.[7]

Materials:

-

2-Methyl-3-furanthiol

-

Dimethyl sulfate

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Diethyl ether

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

Equipment:

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 580 mL of distilled water and 30 g of sodium hydroxide.

-

Add 57 g of 2-methyl-3-furanthiol to the flask.

-

Cool the mixture to -10 °C while stirring under a nitrogen atmosphere.

-

Slowly add 48 mL of dimethyl sulfate from the dropping funnel.

-

After the addition is complete, continue stirring at -10 °C for 1 hour.

-

Heat the reaction mixture to 60 °C and stir for an additional hour.

-

Cool the mixture and neutralize to a slightly acidic pH with 10% sulfuric acid.

-

Extract the mixture three times with 50 mL portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The final product can be purified by vacuum distillation or steam distillation, yielding a product with a characteristic meaty and sweet aroma. The reported yield for this method is up to 82%.[7]

Chemical Reactivity

The chemical reactivity of this compound is predominantly governed by the furan (B31954) ring, a π-rich aromatic heterocycle. The presence of the electron-donating methyl group at the 2-position and the methylthio group at the 3-position significantly influences its reactivity, particularly in electrophilic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution

The furan ring is highly activated towards electrophilic attack, being significantly more reactive than benzene.[8] The electron-donating nature of the 2-methyl group further enhances this reactivity. Electrophilic substitution on the furan ring generally proceeds via a mechanism involving the formation of a stabilized cationic intermediate, known as a σ-complex.[9]

References

- 1. innospk.com [innospk.com]

- 2. 2-methyl 3-(methyl thio) furan, 63012-97-5 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H8OS | CID 526618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 63012-97-5 [chemicalbook.com]

- 7. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]

- 8. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

The Genesis of Meaty Aroma: A Technical Guide to the Maillard Reaction Formation of 2-Methyl-3-(methylthio)furan

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and experimental intricacies of the Maillard reaction, specifically focusing on the formation of the potent, meaty aroma compound, 2-Methyl-3-(methylthio)furan (MMTF). This document provides a comprehensive overview of the reaction precursors, mechanisms, influential factors, and detailed experimental protocols for its synthesis and analysis, tailored for a scientific audience engaged in flavor chemistry, food science, and related fields.

Introduction: The Maillard Reaction and the Essence of Meaty Flavor

The Maillard reaction, a non-enzymatic browning process, is a cornerstone of flavor chemistry, responsible for the desirable sensory characteristics of a vast array of cooked foods. This complex cascade of chemical reactions occurs between amino acids and reducing sugars upon heating, generating a plethora of volatile and non-volatile compounds. Among these, sulfur-containing molecules are pivotal in creating savory, meaty aromas.

This compound (MMTF) is a key contributor to the characteristic aroma of cooked meat. Its formation is intrinsically linked to the Maillard reaction, arising from the interaction of specific precursors under controlled thermal processing. Understanding the pathways and conditions that govern the synthesis of MMTF is crucial for the development of authentic and appealing meat flavors in various food products and pharmaceutical applications where taste masking is a consideration.

Precursors and Formation Pathway

The primary precursors for the Maillard-driven formation of MMTF are pentose (B10789219) sugars, such as ribose , and sulfur-containing amino acids, most notably cysteine . The reaction proceeds through the formation of a critical intermediate, 2-methyl-3-furanthiol (B142662) (MFT) , which imparts a foundational meaty aroma.

The proposed formation pathway can be visualized as a multi-step process. Initially, the Maillard reaction between ribose and cysteine leads to the formation of key intermediates. A significant pathway involves the formation of 1,4-dideoxyosone from ribose, which is a crucial precursor to MFT. The subsequent methylation of MFT yields the final product, MMTF. The methyl group for this final step can originate from both the ribose molecule and the degradation of cysteine.

dot

Caption: General formation pathway of this compound.

Quantitative Analysis of Influential Factors

The yield of this compound is significantly influenced by several key reaction parameters, including pH, temperature, and precursor concentration. While extensive quantitative data across a wide range of these variables is a subject of ongoing research, existing studies provide valuable insights into the optimal conditions for its formation.

It has been demonstrated that the formation of the crucial intermediate, 2-methyl-3-furanthiol (MFT), is favored under slightly acidic conditions. Model reactions conducted at a pH range of 4.5 to 6.5 have shown a significant decrease in the levels of MFT at pH 6.5, suggesting that lower pH environments are more conducive to its synthesis.[1] The subsequent methylation to MMTF is also influenced by the reaction environment.

Temperature plays a critical role in the Maillard reaction, with higher temperatures generally accelerating the rate of reaction and the formation of flavor compounds. However, excessively high temperatures can lead to the degradation of desired aroma molecules and the formation of undesirable off-flavors.

Table 1: Effect of pH on the Formation of 2-Methyl-3-furanthiol (MFT) in a Cysteine-Ribose Model System

| pH | Relative Yield of MFT | Reference |

| 4.5 | High | (Farmer and Mottram, 1990)[1] |

| 5.6 | Moderate | (Farmer and Mottram, 1990)[1] |

| 6.5 | Low | (Farmer and Mottram, 1990)[1] |

Note: This table provides a qualitative summary based on available literature. Precise quantitative yields can vary based on specific experimental conditions.

Experimental Protocols

This section details methodologies for the laboratory-scale synthesis and analysis of this compound via the Maillard reaction, as well as a chemical synthesis route for its preparation from its immediate precursor.

Maillard Reaction Model System for MMTF Formation

This protocol is adapted from the study by Cerny & Davidek (2003) and is suitable for investigating the formation of MMTF in a controlled laboratory setting.[2]

Materials:

-

L-Cysteine

-

D-Ribose

-

Phosphate (B84403) buffer (0.1 M)

-

Deionized water

-

Reaction vials (e.g., 20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa)

-

Heating block or oven capable of maintaining 95°C

Procedure:

-

Solution Preparation: Prepare a phosphate-buffered solution of cysteine and ribose. A typical concentration would be a 1:1 molar ratio of cysteine and ribose in 0.1 M phosphate buffer. Adjust the pH of the solution to 5.0 using phosphoric acid or sodium hydroxide (B78521).

-

Reaction Setup: Aliquot the reaction mixture into the reaction vials.

-

Heating: Seal the vials and heat at 95°C for a specified duration, for example, 4 hours.

-

Cooling: After the heating period, immediately cool the vials in an ice bath to stop the reaction.

-

Analysis: The volatile compounds in the headspace of the vials can be analyzed using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

dot

Caption: Experimental workflow for the Maillard reaction formation of MMTF.

Chemical Synthesis of MMTF from 2-Methyl-3-furanthiol

This protocol is based on a patented method and describes a chemical synthesis route which can be useful for producing larger quantities of MMTF for research purposes.[3]

Materials:

-

2-Methyl-3-furanthiol (MFT)

-

Dimethyl sulfate (B86663)

-

Sodium hydroxide

-

Distilled water

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Four-hole boiling flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Nitrogen gas supply

Procedure:

-

Reaction Setup: In the four-hole boiling flask, dissolve sodium hydroxide in distilled water. Add 2-methyl-3-furanthiol to this solution.

-

Inert Atmosphere: Purge the flask with nitrogen gas.

-

Cooling: While stirring, cool the mixture to -10°C.

-

Addition of Methylating Agent: Slowly add dimethyl sulfate dropwise from the dropping funnel, maintaining the temperature at -10°C.

-

Reaction: After the addition is complete, continue stirring at -10°C for 1 hour.

-

Warming: Gradually warm the reaction mixture to 60°C and stir for an additional hour.

-

Work-up: Cool the mixture and neutralize to a slightly acidic pH with a dilute acid (e.g., 10% sulfuric acid).

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. The solvent can then be removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Conclusion

The formation of this compound through the Maillard reaction is a complex yet fascinating process that is fundamental to the creation of meaty and savory flavors. By understanding the key precursors, reaction pathways, and the influence of critical parameters such as pH and temperature, researchers and industry professionals can better control and optimize the generation of this important aroma compound. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and analysis of MMTF, paving the way for further advancements in the field of flavor chemistry and its diverse applications. Further research focusing on detailed kinetic studies and the elucidation of minor reaction pathways will continue to deepen our understanding of this intricate and flavorful reaction.

References

The Unmasking of a Flavor Compound: A Technical Guide to the Thermal Degradation of Thiamine to 2-Methyl-3-(methylthio)furan

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of the thermal degradation of thiamine (B1217682) (Vitamin B1), a process of significant interest in food chemistry and drug development due to the formation of potent flavor compounds and potential implications for drug stability. A key product of this degradation is the sulfur-containing volatile compound, 2-Methyl-3-(methylthio)furan, known for its characteristic meaty and savory aroma. This document provides a comprehensive overview of the reaction pathways, influencing factors, quantitative data, and detailed experimental protocols for studying this transformation.

Introduction: The Dual Nature of Thiamine Degradation

Thiamine, a vital nutrient, is notoriously heat-labile. Its thermal degradation is a complex process that leads to the loss of its vitamin activity but concurrently generates a rich profile of volatile compounds that are crucial to the flavor of many cooked foods. Among these, this compound stands out for its potent sensory properties. Understanding the mechanisms of its formation is critical for controlling flavor development in food processing and for ensuring the stability of thiamine in pharmaceutical formulations.

The degradation of thiamine is significantly influenced by a variety of factors including temperature, pH, the presence of metal ions, and the surrounding food matrix.[1] The reaction generally follows first-order kinetics, with the rate of degradation increasing with higher temperatures and pH levels.[2][3]

The Transformation Pathway: From Vitamin to Aroma

The formation of this compound from thiamine is not a direct conversion but a multi-step process involving key intermediates. The primary pathway involves the initial degradation of thiamine to form 2-methyl-3-furanthiol (B142662), which then undergoes further reaction to yield the target compound.

Formation of 2-Methyl-3-furanthiol

The initial step in the thermal degradation of thiamine involves the cleavage of the molecule. A key pathway to the formation of important flavor compounds is the generation of 5-hydroxy-3-mercapto-2-pentanone as an intermediate. This intermediate then cyclizes to form the highly reactive and odorous compound, 2-methyl-3-furanthiol.[4][5]

Formation of this compound

The intermediate, 2-methyl-3-furanthiol, is a potent aroma compound in its own right. However, it can further react to form this compound. This conversion can occur through a methylation reaction, for instance, by reacting with a methyl donor. A patented method describes the synthesis of this compound by reacting 2-methyl-3-furanthiol with dimethyl sulfate (B86663) in an alkaline aqueous solution.[6]

Quantitative Analysis of Thiamine Degradation

The rate of thiamine degradation and the subsequent formation of volatile compounds are highly dependent on experimental conditions. The degradation generally follows first-order kinetics.[2]

| Parameter | Condition | Observation | Reference |

| pH | pH 3 vs. pH 6 | Thiamine is significantly more stable at pH 3 than at pH 6. | [2][3] |

| Acidic pH | Formation of sulfur-substituted furans is favored. | [1] | |

| Temperature | 25°C to 80°C | The rate of degradation increases with increasing temperature. | [2][3] |

| 120°C, 150°C, 180°C | Amounts of most volatile compounds increase with temperature. | [7] | |

| Metal Ions | Cu+, Cu2+, Fe2+, Fe3+ | The presence of metal ions can catalyze thiamine degradation. | [8] |

While precise quantitative data for the yield of this compound under varying conditions is not extensively tabulated in the literature, the general trends observed for the formation of sulfur-containing volatiles from thiamine suggest that its production would be favored at acidic to neutral pH and at elevated temperatures. One study on the effect of thiamine supplementation in loins showed it produced the highest concentration of this compound.[5]

Experimental Protocols

This section outlines a general methodology for the investigation of the thermal degradation of thiamine and the analysis of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for studying thiamine degradation and analyzing its volatile products.

Detailed Methodologies

4.2.1. Sample Preparation and Thermal Degradation

-

Preparation of Thiamine Solutions: Prepare aqueous solutions of thiamine hydrochloride in appropriate buffers (e.g., phosphate (B84403) buffer) to maintain a constant pH throughout the experiment. Concentrations can range from 0.02 M to 0.1 M depending on the desired yield of degradation products.

-

Thermal Treatment: Aliquot the thiamine solution into sealed vials (e.g., headspace vials for subsequent automated analysis). Heat the vials in a controlled temperature environment such as an oven or a heating block for a defined period. Temperatures can range from 100°C to 180°C, and heating times can vary from minutes to several hours.

4.2.2. Extraction of Volatile Compounds

-

Headspace Solid-Phase Microextraction (SPME): This is a solvent-free method ideal for trapping volatile and semi-volatile compounds.

-

After thermal treatment and cooling, expose an SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

-

The fiber adsorbs the volatile compounds.

-

Desorb the trapped compounds directly into the gas chromatograph injector.

-

-

Solvent Extraction:

-

Cool the reaction mixture.

-

Extract the volatile compounds using a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Concentrate the extract to a small volume before injection into the GC-MS.

-

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Typically set at 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: Typically 230°C.

-

Quadrupole Temperature: Typically 150°C.

-

4.2.4. Identification and Quantification

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The NIST library can also be used for tentative identification.

-

Quantification: Quantify the compound using an internal standard method. Prepare a calibration curve with known concentrations of the authentic standard and a suitable internal standard.

Conclusion

The thermal degradation of thiamine is a multifaceted process with significant implications for both food science and pharmaceutical stability. The formation of this compound is a key event in the development of desirable meaty and savory flavors in cooked foods. By understanding the reaction pathways, the influence of various factors, and by employing robust analytical methodologies, researchers can effectively study and control this transformation. This guide provides a foundational framework for professionals seeking to explore the intricate chemistry of thiamine degradation.

References

- 1. scispace.com [scispace.com]

- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]

- 7. Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]

The Meaty Aroma of Cooked Meat: An In-depth Technical Guide to the Natural Occurrence of 2-Methyl-3-(methylthio)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the naturally occurring flavor compound, 2-Methyl-3-(methylthio)furan (MMTF), a key contributor to the desirable meaty aroma of cooked meat. This document details its formation, quantification, and the experimental methodologies used for its analysis, targeting professionals in research, science, and drug development who may be interested in flavor science, food chemistry, and sensory analysis.

Introduction

This compound is a potent, sulfur-containing heterocyclic compound renowned for its characteristic meaty and savory aroma.[1] Its presence is pivotal in defining the flavor profile of various cooked meats. Understanding the pathways of its formation and having robust analytical methods for its quantification are crucial for the food industry in optimizing cooking processes and for flavor chemists in creating authentic meat flavors. This guide will delve into the quantitative data available on MMTF in different meat matrices, the detailed experimental protocols for its analysis, and the biochemical pathways leading to its formation.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound in cooked meat can vary significantly depending on the type of meat, cooking method, and the presence of precursor molecules. The following table summarizes quantitative data from various studies.

| Meat Product | Cooking Method/Condition | Concentration (µg/kg) | Reference |

| Fermented Grains (used in food production) | Increased fermentation rounds | 1.70–12.74 | [2] |

| Dry Cured Sausages | Thiamine (B1217682) supplemented | Detected (quantification not specified) | [2] |

| Dry Cured Loins | Thiamine supplemented | Detected (quantification not specified) | [2] |

| Cooked Beef | Pressure-cooked | Identified (quantification not specified) | [3] |

| Cooked Chicken | Not specified | Identified as a key flavor compound | [4] |

Note: Quantitative data for MMTF in cooked meat is often presented within broader studies on volatile compounds, and direct comparative studies are limited. The data presented is collated from available research mentioning its quantification.

Formation Pathways of this compound

The formation of this compound in cooked meat is primarily attributed to two key chemical pathways: the Maillard reaction and the thermal degradation of thiamine (Vitamin B1).[2]

The Maillard Reaction

The Maillard reaction is a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occur upon heating. In the context of MMTF formation, the key precursors are a reducing sugar (e.g., ribose) and the sulfur-containing amino acid, cysteine.[2] The reaction proceeds through several stages, ultimately leading to the formation of a vast array of flavor compounds, including MMTF.

Thiamine Degradation

Thiamine (Vitamin B1) is naturally present in meat and is thermally labile. During cooking, it degrades to produce a variety of flavor-active compounds, including sulfur-containing furans.[5] The degradation of thiamine can lead to the formation of 2-methyl-3-furanthiol (B142662) (MFT), a direct precursor to MMTF.[2] MFT can then be methylated to form this compound.

Experimental Protocols

The analysis of volatile compounds like MMTF in a complex matrix such as cooked meat requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for this purpose.[6][7]

Representative HS-SPME-GC-MS Protocol for MMTF Analysis in Cooked Meat

This protocol is a synthesis of methodologies reported in the literature for the analysis of volatile compounds in meat.[6][7][8]

1. Sample Preparation:

-

Homogenize a known weight (e.g., 2-5 g) of cooked meat sample.

-

Transfer the homogenized sample into a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.

-

If quantitative analysis is intended, add a known amount of an appropriate internal standard (e.g., isotopically labeled MMTF or a compound with similar chemical properties and volatility not present in the sample).

-

Seal the vial tightly with a PTFE/silicone septum cap.

2. HS-SPME Extraction:

-

SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile compound analysis, including sulfur compounds.[6]

-

Incubation/Equilibration: Place the vial in a heating block or water bath and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to facilitate the release of volatiles into the headspace and to reach equilibrium.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of the volatile compounds.

3. GC-MS Analysis:

-

Desorption: After extraction, the SPME fiber is immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes onto the GC column.

-

Gas Chromatography (GC):

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Detection Mode: Data can be acquired in full scan mode for compound identification by comparing mass spectra to libraries (e.g., NIST, Wiley). For quantification of specific target compounds like MMTF, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is used to enhance sensitivity and selectivity.

-

Conclusion

This compound is a critical aroma compound that significantly contributes to the characteristic flavor of cooked meat. Its formation is intricately linked to the complex chemical reactions occurring during cooking, namely the Maillard reaction and thiamine degradation. The ability to accurately quantify MMTF using techniques such as HS-SPME-GC-MS provides valuable insights for food scientists and flavor chemists. This guide offers a foundational understanding of the occurrence, formation, and analysis of this important flavor compound, serving as a valuable resource for professionals in related scientific fields. Further research focusing on the systematic quantification of MMTF across a wider range of meat types and cooking conditions will continue to enhance our understanding and control of meaty flavor development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. table_of_contents [chicken-flavor.tripod.com]

- 5. researchgate.net [researchgate.net]

- 6. Food Science of Animal Resources [kosfaj.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Discovery, Isolation, and Technical Profile of 2-Methyl-3-(methylthio)furan: A Key Aroma Compound

Introduction

2-Methyl-3-(methylthio)furan (MMTF) is a sulfur-containing heterocyclic organic compound that plays a significant role in the flavor and fragrance industry.[1] First identified as a potent, meaty aroma compound in cooked beef, its unique organoleptic properties have led to its use as a flavor ingredient in a variety of food products.[2] This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and food science.

Discovery and Isolation from Natural Sources

The seminal discovery of this compound as a key contributor to the aroma of cooked meat was reported by MacLeod and Ames in 1986.[2] Their work identified MMTF as a "meaty character impact aroma compound" isolated from cooked beef.[2]

Isolation from Cooked Beef: A General Protocol

-

Sample Preparation: A sample of beef is cooked under controlled conditions to generate the desired aroma compounds.

-

Volatile Extraction: The volatile compounds, including MMTF, are extracted from the cooked meat. A common method for this is steam distillation under reduced pressure to minimize the formation of artifacts.

-

Solvent Extraction: The aqueous distillate containing the volatile compounds is then extracted with an organic solvent, such as dichloromethane, to transfer the aroma compounds into the organic phase.

-

Concentration: The organic extract is carefully concentrated to increase the concentration of the volatile compounds.

-

Fractionation: The concentrated extract is fractionated, often using gas chromatography (GC), to separate the complex mixture of aroma compounds.

-

Identification: The isolated fractions are then analyzed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the individual compounds. The fraction corresponding to MMTF would be identified by its characteristic mass spectrum and retention time.

Synthesis of this compound

The chemical synthesis of this compound is crucial for its commercial use as a flavor ingredient. A common and efficient method involves the methylation of its precursor, 2-methyl-3-furanthiol (B142662). The following protocol is based on a method described in the patent literature.[3]

Experimental Protocol: Synthesis via Methylation of 2-Methyl-3-furanthiol

Materials:

-

2-Methyl-3-furanthiol

-

Dimethyl sulfate (B86663)

-

Sodium hydroxide (B78521)

-

Distilled water

-

Anhydrous sodium sulfate

-

Four-hole boiling flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and dropping funnel.

Procedure:

-

In a 1000 mL four-hole boiling flask, add 580 mL of distilled water and 30 g of sodium hydroxide. Stir until the sodium hydroxide is completely dissolved.

-

Add 57 g of 2-methyl-3-furanthiol to the sodium hydroxide solution.

-

Introduce a nitrogen atmosphere into the flask and cool the mixture to -10 °C with stirring.

-

Slowly add 48 mL of dimethyl sulfate to the reaction mixture from the dropping funnel, maintaining the temperature at -10 °C.

-

After the addition is complete, continue to stir the reaction mixture at -10 °C for a specified period to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture is subjected to steam distillation to isolate the crude product.

-

The collected distillate, containing the oily product layer, is cooled.

-

The lower oily layer of this compound is separated.

-

The product is dried over anhydrous sodium sulfate to remove any residual water.

-

The final product is a pale yellow liquid with a characteristic meaty aroma. The reported yield for this method is approximately 82%.[3]

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for its quality control and application. A summary of its key physical properties and spectroscopic data is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈OS | [4] |

| Molecular Weight | 128.19 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Meaty, sulfurous | [5] |

| Boiling Point | 132 °C (lit.) | |

| Density | 1.057 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5090 (lit.) | |

| CAS Number | 63012-97-5 | [4] |

Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 128. The fragmentation pattern provides further structural confirmation.

| m/z | Relative Intensity | Interpretation |

| 128 | High | Molecular ion [M]⁺ |

| 113 | High | [M - CH₃]⁺ |

| 99 | Moderate | Further fragmentation |

Data sourced from PubChem.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, peer-reviewed publication with complete assignment of the ¹H and ¹³C NMR spectra was not identified, data is available from chemical databases. The following table represents a plausible assignment based on known chemical shift values for similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ (at C2) | ~2.2 | ~12 |

| -SCH₃ | ~2.4 | ~15 |

| H4 | ~6.2 | ~110 |

| H5 | ~7.1 | ~140 |

| C2 | - | ~148 |

| C3 | - | ~115 |

Note: These are approximate values and may vary depending on the solvent and instrument used.

Formation Pathway of the Precursor: 2-Methyl-3-furanthiol

This compound is synthesized from its immediate precursor, 2-methyl-3-furanthiol. Understanding the formation of this precursor is crucial in food chemistry, as it is a key product of the Maillard reaction, which is responsible for the desirable flavors in cooked foods.[5] The Maillard reaction is a complex series of non-enzymatic browning reactions between reducing sugars and amino acids.

The formation of 2-methyl-3-furanthiol primarily involves the reaction of a pentose (B10789219) sugar (like ribose) with the sulfur-containing amino acid cysteine.[5]

Caption: Simplified Maillard reaction pathway for the formation of 2-methyl-3-furanthiol.

Experimental Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound can be summarized in the following diagram.

References

Formation of 2-Methyl-3-(methylthio)furan from Cysteine and Ribose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of the potent aroma compound 2-methyl-3-(methylthio)furan from the reaction of cysteine and ribose. This reaction, a key pathway within the Maillard reaction, is of significant interest in food chemistry for its contribution to meaty and savory flavors. Understanding the underlying mechanisms, controlling factors, and analytical methodologies is crucial for researchers in flavor science, as well as for professionals in drug development who may encounter these compounds in various contexts.

Core Reaction Mechanism: The Maillard Reaction Pathway

The formation of this compound from L-cysteine and D-ribose is a complex, multi-step process primarily governed by the Maillard reaction. This non-enzymatic browning reaction begins with the condensation of the amino group of cysteine and the carbonyl group of ribose, leading to the formation of an N-substituted glycosylamine, which then rearranges to an Amadori compound. Subsequent degradation of the Amadori compound generates highly reactive intermediates that are crucial for the formation of flavor compounds.

The key precursor to this compound is 2-methyl-3-furanthiol (B142662) (MFT). The formation of MFT is thought to proceed through the 1,4-dideoxyosone pathway.[1] Isotopic labeling studies have shown that 4-hydroxy-5-methyl-3(2H)-furanone is not a significant intermediate in the formation of MFT from ribose.[1][2]

The final step in the formation of this compound is the methylation of the thiol group of MFT. The origin of the methyl group in the methylthio moiety is complex; studies have indicated that the carbon atom can originate from either ribose or cysteine.[1][2]

Quantitative Data

While the formation of this compound in cysteine-ribose model systems is well-documented, precise quantitative yields are not extensively reported in the literature. However, data on the formation of its direct precursor, 2-methyl-3-furanthiol (MFT), provides valuable insight into the efficiency of the initial stages of the reaction.

| Precursor System | Reaction Conditions | Product | Yield (mol %) | Reference |

| Hydroxyacetaldehyde and mercapto-2-propanone | 180°C, 6 min, no water | 2-Methyl-3-furanthiol | 1.4 | [3] |

| Ribose and Cysteine | Not specified | 2-Methyl-3-furanthiol | - | [1][2] |

| Thiamine and Cysteine | Not specified | 2-Methyl-3-furanthiol | - | [4] |

Experimental Protocols

Protocol 1: Synthesis of Volatile Sulfur Compounds from Cysteine and Ribose

This protocol is adapted from a general method for studying the Maillard reaction between cysteine and ribose in a model system.[5]

Materials:

-

L-cysteine (≥98% purity)

-

D-ribose (≥99% purity)

-

Phosphate (B84403) buffer (0.1 M, pH 5.0)

-

Deionized water

-

20 mL headspace vials with PTFE/silicone septa

-

Heating block or oven

Procedure:

-

Solution Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 5.0.

-

Reactant Preparation: In a 20 mL headspace vial, dissolve L-cysteine and D-ribose in the phosphate buffer. A typical molar ratio is 1:3 (cysteine:ribose). For example, use amounts corresponding to 0.5 mmol of cysteine and 1.5 mmol of ribose in 10 mL of buffer.[5]

-

Reaction Incubation: Securely cap the vial and place it in a heating block or oven preheated to 95°C for 4 hours.[1][2]

-

Reaction Quenching: After the incubation period, immediately transfer the vial to an ice bath to stop the reaction.[5]

-

Storage: Store the reacted sample at -20°C prior to analysis to minimize the loss of volatile compounds.[5]

Protocol 2: Analysis of Volatile Compounds by Headspace SPME-GC-MS

This protocol outlines the analysis of the volatile compounds formed in the reaction mixture using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[5]

Instrumentation:

-

Gas chromatograph with a mass spectrometer (GC-MS)

-

SPME autosampler

-

SPME fiber (e.g., Carboxen/PDMS)

-

Heated agitator

Procedure:

-

Sample Preparation: Place the cooled reaction vial into the SPME autosampler tray.

-

Incubation and Extraction: The sample is incubated at a controlled temperature (e.g., 60°C) with agitation for a set period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace. The SPME fiber is then exposed to the headspace for a defined time (e.g., 30 minutes) to adsorb the analytes.

-

Desorption and GC-MS Analysis: The SPME fiber is withdrawn from the sample vial and inserted into the heated injection port of the GC, where the adsorbed volatile compounds are desorbed. The compounds are then separated on a capillary column and detected by the mass spectrometer.

-

Compound Identification: The identification of this compound and other volatile compounds is achieved by comparing their mass spectra and retention indices with those of authentic standards and library data.

Visualizations

Reaction Pathway Diagram

Caption: Proposed reaction pathway for the formation of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis and analysis.

References

- 1. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Physicochemical properties of 2-Methyl-3-(methylthio)furan.

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-(methylthio)furan

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a sulfur-containing heterocyclic compound, is a significant molecule in the fields of flavor and fragrance chemistry.[1] Identified by its CAS number 63012-97-5, this compound is known for its potent and characteristic aroma, often described as meaty, sulfurous, and spicy.[1] It is found naturally in cooked beef and tea and is used as a flavoring agent or adjuvant in the food industry.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with relevant experimental methodologies and safety information.

Chemical Identity and Structure

This compound possesses a furan (B31954) ring substituted with a methyl group at the second position and a methylthio group at the third position.[1] The presence of the sulfur atom is crucial to its distinct sensory profile.[1]

| Identifier | Value |

| IUPAC Name | 2-methyl-3-(methylsulfanyl)furan[2] |

| Synonyms | 2-Methyl-3-methylthiofuran, FEMA 3949, Methyl 2-methyl-3-furyl sulfide[2][4][5] |

| CAS Number | 63012-97-5[1][2] |

| Molecular Formula | C₆H₈OS[1][2][4] |

| Molecular Weight | 128.19 g/mol [1][2][4] |

| InChI | InChI=1S/C6H8OS/c1-5-6(8-2)3-4-7-5/h3-4H,1-2H3[2] |

| InChIKey | OQVAOEIMSKZGAL-UHFFFAOYSA-N[2] |

| SMILES | CC1=C(C=CO1)SC[2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various industrial processes.[1]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow transparent liquid | [1][4] |

| Odor | Sulfurous, meaty, cheesy, spicy, coffee-like | [1][6] |

| Odor Threshold | 0.01 ppb | [3][4] |

| Boiling Point | 132 °C (lit.) to 164.2±28.0 °C at 760 mmHg | [1][4] |

| Density | 1.057 g/mL at 25 °C to 1.1±0.1 g/cm³ | [1][3] |

| Refractive Index | n20/D 1.5090 (lit.) | [4] |

| Flash Point | 37.78 °C (100.00 °F) to 59 °C (138.2 °F) - closed cup | [4][6] |

| Vapor Pressure | 2.61 mmHg at 25 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [2] |

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are essential for the identification and quantification of this compound.

| Data Type | Information |

| Mass Spectrometry | GC-MS data is available through the NIST Mass Spectrometry Data Center.[2][7] |

| NMR Spectroscopy | 13C NMR spectra are available.[2] |

| Kovats Retention Index | Standard non-polar: 910 - 963; Standard polar: 1329 - 1383[2][8] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the methylation of its precursor, 2-methyl-3-furanthiol.[9]

Methodology: As described in patent CN1141296A, the synthesis can be carried out as follows:

-

2-methyl-3-furanthiol is added to an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide in a reactor.[9]

-

The mixture is maintained at a temperature between -10 °C and the reflux temperature.[9]

-

Dimethyl sulfate (B86663) is added to the stirred or refluxing mixture.[9]

-

Upon completion of the reaction, the product, this compound, is isolated by vacuum distillation or steam distillation.[9] This method is reported to achieve a yield of up to 82%.[9]

References

- 1. innospk.com [innospk.com]

- 2. This compound | C6H8OS | CID 526618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 63012-97-5 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. 63012-97-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-methyl 3-(methyl thio) furan, 63012-97-5 [thegoodscentscompany.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]

Olfactory Properties of 2-Methyl-3-(methylthio)furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-(methylthio)furan is a potent, sulfur-containing heterocyclic compound that plays a pivotal role in the flavor and fragrance industry.[1] Characterized by its powerful and complex aroma profile, this molecule is a key contributor to the desirable savory notes in a variety of cooked foods, particularly meat. Its formation is primarily attributed to thermal degradation pathways, such as the Maillard reaction and the breakdown of thiamine (B1217682) (Vitamin B1), during processing.[2][3] This technical guide provides an in-depth exploration of the olfactory properties of this compound, encompassing its sensory characteristics, formation mechanisms, analytical determination, and the current understanding of its interaction with olfactory receptors.

Chemical and Physical Properties

This compound, also known as 2-methyl-3-methylsulfanylfuran, possesses the molecular formula C₆H₈OS.[1][4] It is a yellow liquid with a distinct meaty aroma.[4] The presence of a sulfur atom in its structure is a key determinant of its characteristic odor.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈OS | [1][4] |

| Molecular Weight | 128.19 g/mol | [1][4] |

| Appearance | Yellow liquid | [4] |

| Odor | Meaty, sulfurous, coffee, cheesy, minty, spicy | [5] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [4] |

| Density (20°C) | 1.064-1.071 g/mL | [4] |

| Refractive Index (20°C) | 1.506-1.514 | [4] |

| Boiling Point | 164.2 ± 28.0 °C at 760 mmHg | [1] |

| Flash Point | 53.1 ± 24.0 °C | [1] |

| CAS Number | 63012-97-5 | [4] |

Sensory Properties and Odor Threshold

The olfactory profile of this compound is complex and potent, often described with a range of desirable savory and roasted notes. Its primary descriptors include "meaty," "sulfurous," "beefy," "cheesy," "coffee," "minty," and "spicy".[5] The intensity and character of the perceived aroma are highly dependent on the concentration of the compound.

The odor detection threshold is a critical parameter for understanding the impact of an aroma compound. For this compound, the reported odor threshold values vary depending on the medium and the methodology used for determination.

Table 2: Odor and Taste Thresholds of this compound

| Medium | Threshold Value (ppb) | Reference |

| Odor in Air | 0.0076 - 0.0304 | [6] |

| Odor in Air | 0.2 | [6] |

| Taste in Propylene Glycol | 0.10 - 0.40 ppm (mild meaty, spicy, slightly solvent-like with coffee, nutty, and cheesy nuances) | [5] |

Formation Pathways

The presence of this compound in cooked foods is a result of complex chemical reactions involving precursors naturally present in the raw ingredients. The two primary pathways for its formation are the Maillard reaction and the thermal degradation of thiamine.

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major contributor to the formation of a wide array of flavor compounds, including this compound. The reaction of cysteine (a sulfur-containing amino acid) with reducing sugars like ribose is a key pathway.[2][7]

Caption: Simplified Maillard reaction pathway for this compound formation.

Thiamine Degradation

Thiamine (Vitamin B1) is thermally labile and its degradation is a significant source of many sulfur-containing flavor compounds.[8][9] The cleavage of the methylene (B1212753) bridge in the thiamine molecule leads to the formation of pyrimidine (B1678525) and thiazole (B1198619) moieties, which can further react to form various aroma compounds, including this compound.[10]

Caption: Thiamine degradation pathway leading to this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the methylation of 2-methyl-3-furanthiol (B142662).[11]

Materials:

-

2-methyl-3-furanthiol

-

Dimethyl sulfate (B86663)

-

Sodium hydroxide (B78521)

-

Distilled water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Four-hole boiling flask with electric mixer, nitrogen ingress pipe, thermometer, and dropping funnel

Procedure:

-

In the four-hole boiling flask, dissolve sodium hydroxide in distilled water.

-

Add 2-methyl-3-furanthiol to the sodium hydroxide solution.

-

While stirring under a nitrogen atmosphere, cool the mixture to -10°C.

-

Slowly add dimethyl sulfate from the dropping funnel, maintaining the temperature at -10°C.

-

After the addition is complete, continue stirring for 1 hour at -10°C.

-

Warm the reaction mixture to 60°C and stir for an additional hour.

-

Cool the mixture and neutralize with a 10% sulfuric acid solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Dry the combined ether extracts over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

Caption: Workflow for the synthesis of this compound.

Sensory Evaluation Protocol

A trained sensory panel is essential for the detailed characterization of potent aroma compounds like this compound.

1. Panelist Selection and Training:

-

Select panelists based on their ability to detect basic tastes and odors and their verbal fluency in describing sensory perceptions.[12]

-

Train the panel on the specific aroma attributes of this compound using reference standards (e.g., cooked beef broth for "meaty," diluted solutions of other sulfur compounds for "sulfurous").[12][13]

2. Sample Preparation:

-

Prepare a series of dilutions of this compound in a neutral medium (e.g., deodorized water or oil) to determine the odor detection threshold and to present different intensity levels to the panel.[12]

3. Evaluation Method (Descriptive Analysis):

-

Present the samples to the panelists in a controlled environment (odor-free booths).

-

Ask panelists to individually rate the intensity of agreed-upon aroma descriptors (e.g., meaty, sulfurous, roasted, coffee-like) on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).

-

Include a reference sample of the pure compound at a known concentration for calibration.

Caption: Workflow for the sensory evaluation of this compound.

Analytical Determination: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying odor-active compounds in a complex mixture.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Place a known amount of the food sample into a headspace vial.

-

Add a saturated sodium chloride solution to enhance the release of volatile compounds.[14][15]

-

Equilibrate the sample at a specific temperature (e.g., 35-60°C) for a set time (e.g., 15-30 minutes).[14][15]

-

Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace to adsorb the volatile compounds.[14]

2. GC-MS/O Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.[14][16]

-

Injector: Operate in splitless or split mode at a high temperature (e.g., 250-280°C).

-

Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 35-40°C and ramping up to 200-250°C.[14]

-

-

Mass Spectrometer (MS): Used for the identification of the separated compounds.

-

Olfactometry Port (O): The effluent from the GC column is split, with a portion going to the MS and the other to a sniffing port where a trained panelist can detect and describe the odors of the eluting compounds.

Caption: General workflow for GC-O analysis of this compound.

Olfactory Receptor Interaction

The perception of odorants begins with their interaction with olfactory receptors (ORs), which are G-protein coupled receptors located in the olfactory sensory neurons. While the specific human OR that binds to this compound has not yet been definitively identified, research on related sulfur-containing and furan-based compounds provides some insights.

Studies have shown that some ORs are highly specific to certain furanones, such as OR5M3 for Furaneol and OR8D1 for sotolone.[17] Furthermore, the detection of some potent sulfur-containing odorants by ORs has been found to be dependent on the presence of metal ions like copper.[18][19] It is hypothesized that the sulfur atom in compounds like this compound may play a crucial role in coordinating with a metal cofactor within the binding pocket of a specific OR.

Caption: Postulated olfactory signaling pathway for this compound.

Conclusion

This compound is a chemically and sensorially significant compound that greatly influences the desirable savory and meaty aromas of cooked foods. Its formation through the Maillard reaction and thiamine degradation highlights the complex chemistry occurring during food processing. The detailed experimental protocols for its synthesis, sensory evaluation, and analytical determination provided in this guide offer a robust framework for researchers and professionals in the fields of flavor chemistry, food science, and drug development. Further research into the specific olfactory receptors and the nuances of its sensory perception will continue to enhance our understanding and application of this potent aroma molecule.

References

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H8OS | CID 526618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-methyl 3-(methyl thio) furan, 63012-97-5 [thegoodscentscompany.com]

- 6. scribd.com [scribd.com]

- 7. ubblab.weebly.com [ubblab.weebly.com]

- 8. Causes of thiamine deficiency [thiamine.dnr.cornell.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]

- 14. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 2-Methyl-3-furanthiol [webbook.nist.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of 2-Methyl-3-(methylthio)furan in Food Samples by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction